1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Core Building Block for Modern Drug Discovery
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Core Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document elucidates the molecule's fundamental physicochemical properties, provides a detailed, field-tested synthetic protocol with mechanistic insights, and explores its strategic applications as a versatile intermediate in the development of advanced therapeutic agents. By combining the privileged 4-aminopiperidine scaffold with the modulating effects of a trifluoroacetyl group, this building block offers a unique platform for accessing novel chemical space. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research programs.
Introduction: The Strategic Value of a Hybrid Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. The 4-aminopiperidine motif is one such "privileged scaffold," serving as a cornerstone in numerous approved drugs, particularly those targeting the central nervous system and metabolic diseases.[1] Its conformational flexibility and the presence of a key basic nitrogen atom allow for optimal interactions with a wide range of biological targets.[1][2]
Simultaneously, the introduction of fluorine into drug candidates has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa.
1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS No. 497177-66-9) represents a strategic amalgamation of these two powerful concepts.[3] It functionalizes the highly versatile 4-aminopiperidine core with a trifluoroacetyl group, creating a building block that is primed for further elaboration. The primary amine at the 4-position serves as a versatile synthetic handle, while the trifluoroacetamide moiety locks the piperidine nitrogen in a specific electronic and conformational state, offering a distinct advantage for targeted molecular design.
Physicochemical and Spectroscopic Profile
The structural and electronic properties of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone dictate its reactivity and handling. The key data are summarized below.
Table 1: Core Properties
| Property | Value | Source |
| CAS Number | 497177-66-9 | [3] |
| Molecular Formula | C₇H₁₁F₃N₂O | [3] |
| Molecular Weight | 196.17 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from related solids |
| Purity | Typically >95% | [3] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra are not publicly cataloged, the structure allows for reliable prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H-NMR | δ 1.5-2.2 ppm (m, 4H, piperidine CH₂); δ 2.8-3.2 ppm (m, 1H, piperidine CH); δ 3.5-4.5 ppm (m, 4H, piperidine CH₂ adjacent to N); δ 1.5-2.5 ppm (br s, 2H, NH₂) | The complex multiplets arise from the axial and equatorial protons of the piperidine ring. The broad singlet for the amine protons is characteristic and may exchange with D₂O. |
| ¹³C-NMR | δ ~30-50 ppm (piperidine carbons); δ 117.5 ppm (q, J ≈ 285 Hz, CF₃); δ 155 ppm (q, J ≈ 35 Hz, C=O) | The trifluoromethyl carbon appears as a distinct quartet due to strong one-bond coupling with fluorine. The carbonyl carbon also shows a smaller quartet due to two-bond C-F coupling.[4] |
| FT-IR | ν ~3300-3400 cm⁻¹ (N-H stretch); ν ~1680 cm⁻¹ (C=O stretch, amide); ν ~1100-1200 cm⁻¹ (C-F stretch) | Characteristic vibrational frequencies for the primary amine, tertiary amide (specifically a trifluoroacetamide), and the strong C-F bonds.[5] |
| Mass Spec (EI) | M⁺ at m/z 196; Key fragments at m/z 127 ([M-CF₃]⁺), m/z 99 ([M-CF₃CO]⁺) | The molecular ion peak confirms the mass. Fragmentation is expected via the loss of the stable trifluoromethyl radical or the entire trifluoroacetyl group. |
Synthesis Protocol and Mechanistic Rationale
The most direct and efficient synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is achieved through the selective N-acylation of 4-aminopiperidine.
Core Reaction: Nucleophilic Acyl Substitution
The synthesis hinges on the reaction between the nucleophilic secondary amine of the 4-aminopiperidine ring and a highly electrophilic trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA).[6][7]
Diagram 1: Synthetic Workflow
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
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Trustworthiness: This protocol incorporates standard practices for controlling exotherms, ensuring complete reaction, and effective purification, making it a self-validating system for achieving a high-purity final product.
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Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-aminopiperidine (1.0 eq).
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Dissolution and Inerting: Dissolve the starting material in anhydrous dichloromethane (DCM, ~10 mL per gram of substrate). Add triethylamine (TEA, 1.2 eq) as an acid scavenger. Purge the system with nitrogen.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Expertise & Experience: This initial cooling is critical. The acylation reaction is highly exothermic. Failure to control the temperature can lead to side reactions, including potential di-acylation of the 4-amino group and solvent boiling.
-
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise via a dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Causality: TFAA is extremely reactive.[7] Slow, controlled addition ensures that the secondary amine of the piperidine ring, which is more nucleophilic and less sterically hindered than the primary 4-amino group, reacts preferentially. The TEA immediately neutralizes the trifluoroacetic acid byproduct, preventing protonation of the starting material which would render it unreactive.
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone.
Applications in Drug Discovery: A Versatile Synthetic Hub
The true value of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone lies in its utility as a bifunctional building block. The free primary amine at the C4 position is a nucleophilic handle ready for a multitude of subsequent chemical transformations.
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Amide Bond Formation: Coupling with various carboxylic acids to access diverse libraries of drug-like molecules.
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Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, a common strategy for linking different molecular fragments.
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
This versatility has positioned aminopiperidine-containing compounds as key components in drugs targeting a wide array of diseases.[8][9]
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DPP-4 Inhibitors: The 3-aminopiperidine moiety is famously a core component of Linagliptin, a highly successful drug for Type 2 diabetes.[2][10] The 4-aminopiperidine scaffold is explored for similar targets.
-
Anticancer Agents: Derivatives have been designed as potent thymidylate synthase inhibitors, inducing apoptosis in cancer cell lines.[11]
-
Antiviral Agents: The scaffold has been used to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[12]
-
Melanocortin Receptor Agonists: Complex piperidine structures have shown efficacy as potent and selective melanocortin subtype-4 receptor (MC4R) agonists, with potential applications in metabolic disorders.[13]
Diagram 2: Application Potential
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- 13. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]




